

# Application Note: Protocol for Assessing the Effect of PF-06284674 on Glycolysis

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Compound of Interest		
Compound Name:	PF-06284674	
Cat. No.:	B609970	Get Quote

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### Introduction

**PF-06284674** is a potent and selective small molecule inhibitor of the MDM2 protein. MDM2 is a key negative regulator of the p53 tumor suppressor.[1][2] By inhibiting the MDM2-p53 interaction, **PF-06284674** leads to the stabilization and activation of p53 in cancer cells with wild-type p53.[1] The p53 protein is a critical transcription factor that regulates a wide array of cellular processes, including cell cycle arrest, apoptosis, and cellular metabolism, to prevent tumorigenesis.[3][4]

Recent evidence has highlighted the significant role of p53 in metabolic reprogramming.[3][5] Wild-type p53 generally acts to restrain glycolysis and promote mitochondrial respiration, a metabolic state that is often reversed in cancer cells (the "Warburg effect").[6][7] This regulation is achieved through the transcriptional control of several key metabolic genes. For instance, p53 can induce the expression of TP53-induced glycolysis and apoptosis regulator (TIGAR), which lowers the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key glycolytic enzyme.[8][9][10] Additionally, p53 has been shown to repress the expression of genes such as Glucose Transporter 1 (GLUT1), Glucose Transporter 4 (GLUT4), and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), further contributing to the suppression of glycolysis.[6][11][12]

Given the mechanism of action of **PF-06284674** as a stabilizer of p53, it is hypothesized that this compound will modulate cellular glycolysis in p53 wild-type cancer cells. This application

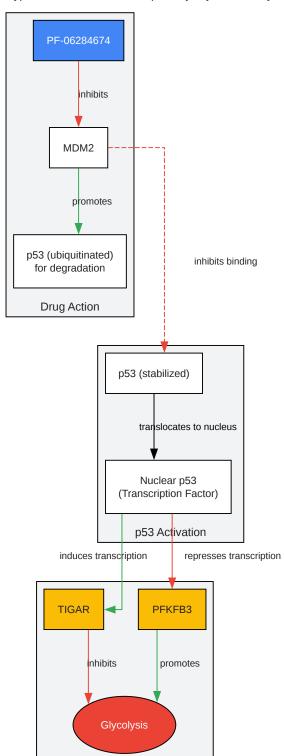


note provides detailed protocols to investigate the effect of **PF-06284674** on key aspects of glycolysis: the overall glycolytic flux, glucose uptake, and lactate production.

## **Hypothesized Signaling Pathway**

The following diagram illustrates the hypothesized mechanism by which **PF-06284674** may influence glycolysis through the activation of the p53 pathway.





Hypothesized PF-06284674-p53-Glycolysis Pathway

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Glycolysis Regulation

Caption: Hypothesized signaling cascade of PF-06284674 action.



### **Experimental Protocols**

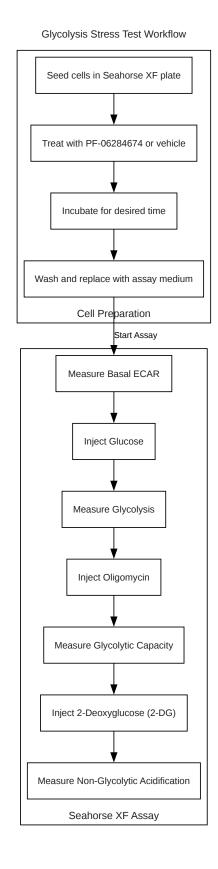
To comprehensively assess the impact of **PF-06284674** on glycolysis, a multi-faceted approach is recommended, employing assays that measure different aspects of the glycolytic pathway.

### **Extracellular Flux Analysis (Glycolysis Stress Test)**

This assay measures the extracellular acidification rate (ECAR), which is an indicator of lactate production and thus a key measure of glycolytic flux.

Workflow Diagram:





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Caption: Workflow for the Glycolysis Stress Test.



#### Protocol:

- Cell Seeding: Seed p53 wild-type cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.
- Compound Treatment: Treat cells with various concentrations of **PF-06284674** and a vehicle control for a specified duration (e.g., 24 hours).
- Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.
- Extracellular Flux Analysis: Perform a Glycolysis Stress Test using a Seahorse XF Analyzer.
   The assay involves sequential injections of:
  - Glucose: To initiate glycolysis.
  - Oligomycin: An ATP synthase inhibitor, to force cells to rely on glycolysis for ATP production, revealing the maximum glycolytic capacity.
  - 2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.

#### Data Presentation:

Treatment Group	Basal Glycolysis (ECAR, mpH/min)	Glycolytic Capacity (ECAR, mpH/min)	Glycolytic Reserve (ECAR, mpH/min)
Vehicle Control			
PF-06284674 (Low Conc.)			
PF-06284674 (High Conc.)	_		

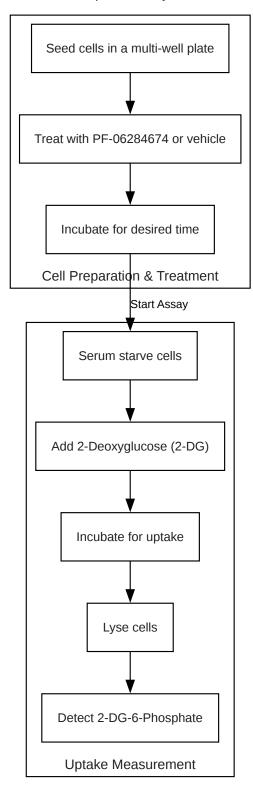
### **Glucose Uptake Assay**

This assay measures the rate at which cells take up glucose from the surrounding medium.



### Workflow Diagram:

### Glucose Uptake Assay Workflow



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Caption: Workflow for the Glucose Uptake Assay.

#### Protocol:

- Cell Culture and Treatment: Culture p53 wild-type cells in a 96-well plate and treat with PF-06284674 or vehicle as described above.
- Glucose Starvation: Prior to the assay, wash the cells and incubate them in a glucose-free medium.
- 2-DG Uptake: Add 2-deoxyglucose (2-DG), a glucose analog that is taken up by glucose transporters and phosphorylated but not further metabolized, to the cells.[7]
- Cell Lysis and Detection: After a short incubation period, lyse the cells and measure the
  intracellular accumulation of 2-deoxyglucose-6-phosphate (2-DG6P) using a commercially
  available colorimetric or fluorescent assay kit.[7][13] The signal is proportional to the amount
  of glucose taken up by the cells.

#### Data Presentation:

Treatment Group	Glucose Uptake (Relative Luminescence/Fluorescence Units)
Vehicle Control	
PF-06284674 (Low Conc.)	_
PF-06284674 (High Conc.)	_

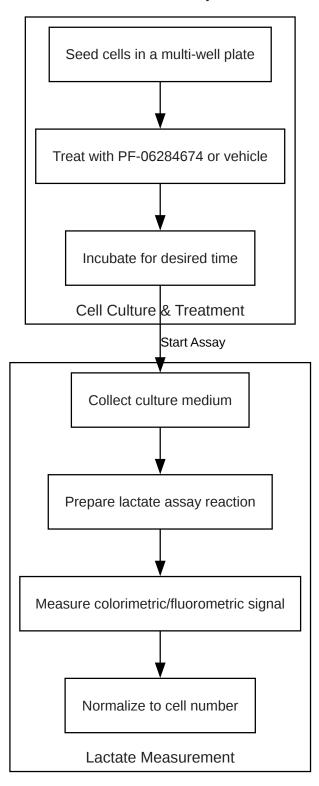
# **Lactate Production Assay**

This assay directly measures the concentration of lactate, the end product of anaerobic glycolysis, in the cell culture medium.

Workflow Diagram:



#### Lactate Production Assay Workflow



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Caption: Workflow for the Lactate Production Assay.



#### Protocol:

- Cell Culture and Treatment: Plate p53 wild-type cells and treat with **PF-06284674** or vehicle.
- Sample Collection: At the end of the treatment period, collect the cell culture medium.
- Lactate Measurement: Measure the lactate concentration in the collected medium using a
  commercially available lactate assay kit.[1][10] These kits typically involve an enzymatic
  reaction that produces a colorimetric or fluorescent signal proportional to the lactate
  concentration.
- Data Normalization: Normalize the lactate concentration to the cell number or total protein content to account for any differences in cell proliferation or viability.

#### Data Presentation:

Treatment Group	Lactate Production (nmol/10^4 cells)
Vehicle Control	
PF-06284674 (Low Conc.)	_
PF-06284674 (High Conc.)	_

### **Data Analysis and Interpretation**

A decrease in basal glycolysis, glycolytic capacity, glucose uptake, and lactate production in cells treated with **PF-06284674** would support the hypothesis that the compound inhibits glycolysis through the activation of p53. Conversely, if no significant changes are observed, it may suggest that either the p53 activation by **PF-06284674** in the tested cell line is insufficient to induce metabolic changes, or that other signaling pathways are dominant in regulating glycolysis in that specific context. It is also possible that in some contexts, p53 activation could paradoxically increase glycolysis, and these assays would be able to detect such an effect.

### Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of the MDM2 inhibitor **PF-06284674** on cellular glycolysis. By combining extracellular



flux analysis with specific assays for glucose uptake and lactate production, researchers can gain a comprehensive understanding of how this p53-activating compound modulates cancer cell metabolism. These findings will be crucial for elucidating the full spectrum of **PF-06284674**'s anti-cancer activity and for the development of novel therapeutic strategies targeting cancer metabolism.

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